3-methyl-6-{[1-(4-methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}pyridazine
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Overview
Description
3-methyl-6-{[1-(4-methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}pyridazine is a complex organic compound that features a pyridazine ring substituted with a pyrrolidine and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-6-{[1-(4-methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}pyridazine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the pyrrolidine moiety: This step often involves nucleophilic substitution reactions where a pyrrolidine derivative is introduced to the pyridazine core.
Attachment of the piperazine group: The final step involves the coupling of the piperazine derivative to the pyrrolidine-substituted pyridazine, often using carbodiimide coupling agents or other suitable reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-methyl-6-{[1-(4-methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyridazine ring or the piperazine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
3-methyl-6-{[1-(4-methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}pyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-methyl-6-{[1-(4-methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and have similar biological activities.
Piperazine derivatives: These compounds contain the piperazine moiety and are often used in medicinal chemistry.
Pyridazine derivatives: These compounds have the pyridazine core and are studied for their diverse chemical properties.
Uniqueness
3-methyl-6-{[1-(4-methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}pyridazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(4-methylpiperazin-1-yl)-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O2/c1-12-3-4-14(17-16-12)22-13-5-6-20(11-13)15(21)19-9-7-18(2)8-10-19/h3-4,13H,5-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSERQNZFCZZSIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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